![molecular formula C17H25N3O2 B455805 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazid CAS No. 438220-49-6](/img/structure/B455805.png)

2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

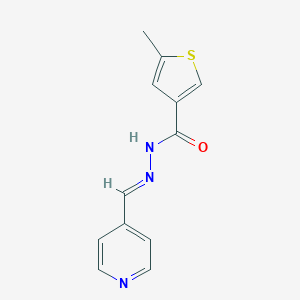

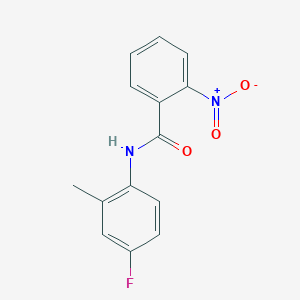

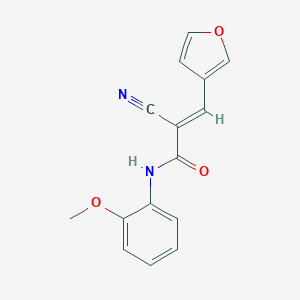

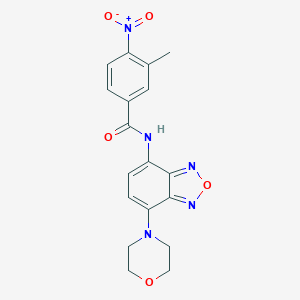

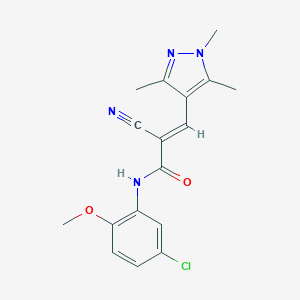

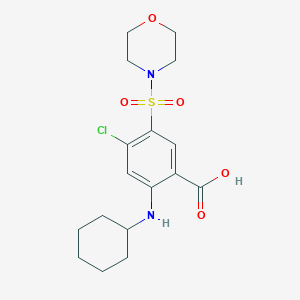

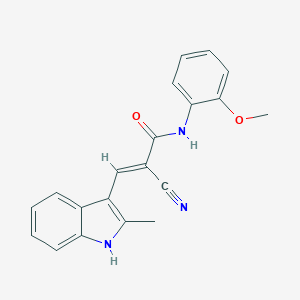

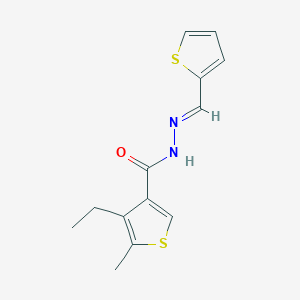

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potential BRD4 inhibitors . The structure-activity relationship (SAR) was discussed in detail .

Molecular Structure Analysis

The molecular structure of “2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide” is complex. The binding mode of similar compounds with BRD4 was examined through molecular docking . The 3,5-dimethylisoxazole moiety of these compounds did not align with the WPF shelf but formed a hydrogen bond with Met149 .

Wirkmechanismus

Target of Action

The primary target of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is BRD4 , a bromodomain-containing protein . BRD4 plays a crucial role in cancer therapy, particularly in the treatment of TNBC .

Mode of Action

The compound interacts with BRD4, exhibiting potent inhibitory effects . It’s hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .

Biochemical Pathways

The compound affects the BRD4 pathway, leading to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .

Pharmacokinetics

Its bioavailability is suggested by its significant inhibitory effects on brd4 .

Result of Action

The compound modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .

Action Environment

The compound’s effectiveness in inhibiting brd4 suggests that it can function effectively within the cellular environment .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide in lab experiments is its relatively simple synthesis method. The compound can be easily synthesized in a laboratory setting. Additionally, DAA has a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of DAA can be toxic to cells.

Zukünftige Richtungen

There are several future directions for research on 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide. One area of research could be focused on investigating the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to explore the antitumor and antiviral properties of DAA. Other future directions for research could include investigating the compound's potential use in enhancing cognitive function and memory, as well as exploring its potential use in other fields of scientific research.

Synthesemethoden

The synthesis of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide involves the reaction of adamantane with 3-(3,5-Dimethylisoxazol-4-YL)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

1. Hemmung von BRD4 in der Krebstherapie Die Derivate der Verbindung wurden auf ihre inhibitorische Aktivität gegen BRD4 untersucht, ein Protein, das mit dem Fortschreiten von Krebs in Verbindung gebracht wird. Dies deutet auf mögliche Anwendungen bei der Entwicklung gezielter Therapien für verschiedene Krebsarten hin, darunter auch dreifach negativer Brustkrebs (TNBC) .

Strukturanalyse und Wirkstoffdesign

Die Kristallstruktur und die spektroskopische Charakterisierung von Isoxazolderivaten liefern Einblicke in ihre molekularen Wechselwirkungen. Diese Informationen sind entscheidend für das Wirkstoffdesign und die Optimierung, insbesondere um zu verstehen, wie sich Strukturänderungen auf die biologische Aktivität auswirken können .

Berechnungschemie

Derivate der Verbindung wurden mit der Dichtefunktionaltheorie (DFT) untersucht, um optimierte molekulare Strukturen zu berechnen. Solche rechnerischen Analysen sind unerlässlich, um die Reaktivität und Eigenschaften potenzieller Pharmazeutika vorherzusagen .

Kristallographie

Eine detaillierte Kristallstrukturanalyse von Diphenylamin-Derivaten, die mit der betreffenden Verbindung verwandt sind, hilft beim Verständnis der molekularen Geometrie und intermolekularen Kräfte, die für die Arzneimittelformulierung und Materialwissenschaften-Anwendungen von entscheidender Bedeutung sind .

Synthese neuer Verbindungen

Der Syntheseprozess der Derivate der Verbindung kann zur Entdeckung neuer Verbindungen mit einzigartigen Eigenschaften führen, die in verschiedenen Bereichen wie der medizinischen Chemie und den Materialwissenschaften angewendet werden können .

Pharmakologische Forschung

Angesichts der Relevanz der Verbindung bei der Hemmung von BRD4 könnte sie in der pharmakologischen Forschung eine Rolle spielen, die darauf abzielt, neue Therapeutika zu entdecken, die epigenetische Regulatoren modulieren können, die an Krankheitszuständen beteiligt sind .

Biochemische Assays

Die Derivate der Verbindung könnten in biochemischen Assays verwendet werden, um Protein-Wechselwirkungen, Enzyminhibition und andere biochemische Pfade zu untersuchen, die für Krankheitsmechanismen und therapeutische Interventionen relevant sind .

Molekulardokkingstudien

Die aus der Kristallographie und DFT-Studien gewonnenen Strukturinformationen können in molekularen Docking-Simulationen verwendet werden, um vorherzusagen, wie die Verbindung oder ihre Derivate mit biologischen Zielstrukturen interagieren könnten, was ein entscheidender Schritt in der Wirkstoffforschung ist .

Biochemische Analyse

Biochemical Properties

2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes often involves binding to their active sites, thereby modulating their catalytic functions. Additionally, 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can interact with proteins involved in cell signaling, potentially altering signal transduction pathways .

Cellular Effects

The effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in metabolic and signaling pathways . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways . This modulation of metabolic pathways can have significant implications for cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Eigenschaften

IUPAC Name |

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-10-15(11(2)22-20-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(21)19-18/h12-13H,3-9,18H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRYKLXMGPICTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)

![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)

![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)

![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)